7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Overview
Description
“7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid” is a chemical compound with the CAS Number: 1160248-16-7 . It has a molecular weight of 267.28 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of this compound is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 267.28 .Scientific Research Applications
Synthesis Processes
Synthesis of Analogous Compounds : Various analogs of imidazo[1,2-a]pyrazine, like 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been synthesized through methods involving reductive amination, chlorination, and cyclization. These processes are critical for the formation of compounds with potential pharmacological activities (Teng Da-wei, 2012).
Reactivity Studies : Research on the reactivity of related compounds, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, offers insights into the chemical behavior of imidazo[1,2-a]pyrazine derivatives. These studies are essential for understanding how these compounds can be modified and used in various applications (L. Mironovich & D. Shcherbinin, 2014).
Biological and Pharmacological Applications
Antimicrobial Activity : Certain N-arylimidazo[1,2-a]pyrazine-2-carboxamides, synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid, have shown promising antimicrobial activities. This indicates the potential use of these derivatives in developing new antimicrobial agents (B. Jyothi & N. Madhavi, 2019).
Biological Evaluation : Studies on substituted pyrazinecarboxamides, including those related to imidazo[1,2-a]pyrazine-2-carboxylic acid, have explored their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These investigations are crucial for assessing the therapeutic potential of these compounds (M. Doležal et al., 2006).
Chemical Properties and Interactions
Hydrogen Bond Formation : Research on related compounds, like energetic multi-component molecular solids, has shown the significance of hydrogen bonds in assembling molecules into larger architectures. This understanding is crucial for the development of new materials and drugs (Lei Wang et al., 2014).
Decarboxylation and Electrophilic Substitution : Studies on the reactivity of 7-R-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acids reveal insights into decarboxylation and electrophilic substitution processes. This knowledge is essential for synthesizing new compounds with potential applications in various fields (S. M. Ivanov et al., 2019).
Mechanism of Action
The compound is mentioned as a rigid linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMPMRXTOOBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659437 | |
Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-30-1 | |
Record name | 7-(1,1-Dimethylethyl) 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885281-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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